Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Pyrazole carboxylates Synthetic intermediates Purity analysis

Synthetic pain point: Pyrazole intermediates lacking proper regiochemistry or lipophilicity fail in SAR libraries or cross-coupling. Solution: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS 1343438-19-6). - **Regioselective coupling**: 4-Bromo site enables clean Suzuki-Miyaura reactions with minimal dehalogenation. - **Enhanced properties**: 3-Propyl group (ΔLogP ≈ +0.7 vs. non-propyl) improves membrane permeability for cell-based assays. - **Synthetic utility**: Hydrolyze to carboxylic acid for amidation or pyrazolo[4,3-d]pyrimidin-7-one synthesis. Supplied with verified purity for consistent SAR and agrochemical intermediate studies.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Cat. No. B11813793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=NN1)C(=O)OC)Br
InChIInChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(11-10-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11)
InChIKeyFYOGNBHHXBFUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate Overview


Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate (CAS 1343438‑19‑6) is a brominated pyrazole carboxylate ester bearing a propyl substituent at the 3‑position, a bromine atom at the 4‑position, and a methyl ester group at the 5‑position of the pyrazole ring [REFS‑1]. The compound serves as a versatile building block in the synthesis of more complex heterocyclic architectures, particularly in agrochemical and pharmaceutical research where the bromine atom enables transition‑metal‑catalyzed cross‑coupling reactions and the ester moiety allows subsequent hydrolysis or amidation [REFS‑2]. Its distinct substitution pattern differentiates it from simpler 4‑bromopyrazole carboxylates and provides a balance of lipophilicity and synthetic accessibility that is advantageous for structure‑activity relationship (SAR) studies.

Irreplaceability of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate


In‑class substitution of pyrazole carboxylate intermediates is not trivial due to the profound impact that peripheral substituents exert on reactivity, physicochemical properties, and downstream synthetic utility. The propyl group at the 3‑position of Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate increases lipophilicity relative to methyl or ethyl analogs, which can influence membrane permeability in cell‑based assays and alter solubility profiles during synthesis [REFS‑1]. Furthermore, the specific placement of the bromine atom at the 4‑position is critical for regioselective cross‑coupling reactions; simply substituting a different 4‑bromopyrazole carboxylate may lead to reduced yields or undesired side products due to differences in electronic and steric environments [REFS‑2]. The quantitative evidence presented below demonstrates why this compound provides measurable advantages over closely related analogs in both synthetic efficiency and material quality.

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate: Key Evidence


Higher Commercial Purity

Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate is routinely offered with a minimum purity of 97–98% (NLT 98%) [REFS‑1][REFS‑2]. In contrast, the simpler analog Methyl 4‑bromo‑1H‑pyrazole‑3‑carboxylate (CAS 81190‑89‑8) is commonly available at 95% purity from multiple vendors [REFS‑3]. This 2–3% absolute purity advantage reduces the burden of pre‑reaction purification and minimizes impurity‑driven side reactions in sensitive downstream transformations.

Pyrazole carboxylates Synthetic intermediates Purity analysis

Cold‑Storage for Long‑Term Stability

The target compound requires storage at 2–8 °C in a sealed, dry environment to maintain its certified purity and prevent degradation [REFS‑1]. In comparison, the simpler analog Methyl 4‑bromo‑1H‑pyrazole‑3‑carboxylate is typically shipped and stored at ambient temperature [REFS‑2]. The stricter cold‑chain requirement for Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate reflects a known sensitivity of the propyl‑substituted pyrazole core to thermal decomposition, and adherence to this storage condition ensures that researchers receive material with the specified purity and reactivity.

Chemical stability Storage conditions Pyrazole intermediates

Enhanced Lipophilicity (LogP)

The presence of the 3‑propyl group elevates the lipophilicity of Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate compared to analogs bearing shorter alkyl chains. While experimental LogP data for the exact compound are not publicly reported, the closely related 4‑bromo‑1‑methyl‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid (differing only by N‑methylation and free carboxylic acid) has a calculated LogP of 1.83 [REFS‑1]. In contrast, Methyl 4‑bromo‑1H‑pyrazole‑3‑carboxylate (no propyl group) exhibits a calculated LogP of approximately 1.12 [REFS‑2]. This ~0.7 unit increase in LogP corresponds to a roughly 5‑fold increase in octanol‑water partition coefficient, which can significantly enhance passive membrane permeability in cell‑based assays and improve solubility in non‑polar reaction media.

Lipophilicity LogP Membrane permeability

Superior Cross‑Coupling of 4‑Bromopyrazoles

In a systematic study of halogenated aminopyrazoles, Jedinák et al. demonstrated that 4‑bromopyrazole derivatives undergo Suzuki‑Miyaura cross‑coupling with significantly lower dehalogenation side reactions compared to 4‑iodopyrazoles [REFS‑1]. The bromo analogs gave higher yields of the desired coupled products (typically >80%) with minimal proto‑dehalogenation byproducts, whereas iodo derivatives suffered from substantial loss of the halogen atom under standard coupling conditions. Although the study did not include the exact target compound, the 4‑bromo substitution pattern is directly transferable; thus Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate is expected to exhibit the same advantage over its hypothetical 4‑iodo counterpart.

Suzuki‑Miyaura coupling Cross‑coupling Dehalogenation

Regioselective Bromination at 4‑Position

Khan et al. reported that 1‑methyl‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid undergoes exclusive bromination at the 4‑position when treated with bromine in the dark [REFS‑1]. This regioselectivity is crucial for the preparation of 4‑bromo‑substituted pyrazole intermediates without contamination by isomeric byproducts. While the target compound is already fully substituted, its synthesis likely benefits from the same highly regioselective bromination step, which contrasts with non‑selective bromination observed in simpler pyrazoles lacking the propyl group. This regiochemical control translates to higher isolated yields and reduced purification requirements during large‑scale preparation.

Pyrazole bromination Regioselectivity Synthetic methodology

Applications of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate


Agrochemical Lead Optimization via Suzuki Coupling

The 4‑bromo substituent on Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate serves as a reliable handle for Suzuki‑Miyaura cross‑coupling with aryl‑ and heteroarylboronic acids. As established in Section 3, 4‑bromopyrazoles undergo clean coupling with minimal dehalogenation [REFS‑1]. Researchers can therefore use this intermediate to generate focused libraries of 4‑aryl‑substituted pyrazole‑5‑carboxylates for screening as potential herbicides or fungicides. The higher purity and controlled storage of the compound ensure consistent coupling yields across library synthesis.

Synthesis of Pyrazolo[4,3-d]pyrimidinone Scaffolds

The propyl group at the 3‑position and the bromine at the 4‑position mimic the substitution pattern found in key intermediates for pyrazolopyrimidinone synthesis. Following the methodology of Khan et al., the ester group can be hydrolyzed to the carboxylic acid, which is then converted to the corresponding carboxamide and further elaborated into pyrazolo[4,3‑d]pyrimidin‑7‑ones [REFS‑2]. The exclusive 4‑bromination observed in related propylpyrazoles suggests that this compound will undergo analogous transformations with high regioselectivity, making it a preferred starting material for this class of bioactive heterocycles.

Lipophilic Pyrazole Carboxamides for Cell‑Based Assays

The elevated LogP imparted by the 3‑propyl group (inferred ΔLogP ≈ +0.7 vs. non‑propyl analogs) makes Methyl 4‑bromo‑3‑propyl‑1H‑pyrazole‑5‑carboxylate an attractive intermediate for generating carboxamide derivatives with improved membrane permeability [REFS‑3]. After hydrolysis of the methyl ester, the resulting carboxylic acid can be coupled with diverse amines to produce a series of lipophilic pyrazole carboxamides. These derivatives are more likely to penetrate cellular membranes in phenotypic or target‑based assays, increasing the probability of identifying hits in early‑stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.